(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
CAS No.:
Cat. No.: VC17499962
Molecular Formula: C16H26N4OS
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL -](/images/structure/VC17499962.png)
Specification
Molecular Formula | C16H26N4OS |
---|---|
Molecular Weight | 322.5 g/mol |
IUPAC Name | (2S)-2-[(2-amino-6-tert-butylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
Standard InChI | InChI=1S/C16H26N4OS/c1-5-6-7-10(9-21)18-14-13-11(19-15(17)20-14)8-12(22-13)16(2,3)4/h8,10,21H,5-7,9H2,1-4H3,(H3,17,18,19,20)/t10-/m0/s1 |
Standard InChI Key | DXLWXNJARMBDIT-JTQLQIEISA-N |
Isomeric SMILES | CCCC[C@@H](CO)NC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N |
Canonical SMILES | CCCCC(CO)NC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Core Thienopyrimidine Scaffold
The compound’s core structure derives from 2-amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4-ol (PubChem CID: 137316323), a bicyclic heterocycle comprising a fused thiophene and pyrimidine ring . Key features include:
-
Molecular formula: C₁₀H₁₃N₃OS
-
Substituents: A tert-butyl group at position 6 and an amino group at position 2 .
The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymes and receptors through hydrogen bonding and π-π stacking .
Hexanol Side Chain Modification
The target compound extends the core structure via an (S)-2-aminohexan-1-ol side chain at position 4. This modification introduces:
-
Chirality: The (S)-configuration at the hexanol chain’s second carbon.
-
Hydrophilicity: The hydroxyl group enhances aqueous solubility, potentially improving bioavailability.
-
Molecular weight: Estimated at ~363.5 g/mol (core + C₆H₁₄N₂O).
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis protocol exists for the target compound, analogous thieno[3,2-d]pyrimidines are synthesized via:
-
Cyclocondensation: Thiophene esters react with nitriles to form pyrimidinones, followed by chlorination and nucleophilic substitution .
-
Side-Chain Introduction: Alkylamines or alcohols are coupled to the 4-chloro intermediate using palladium catalysis or SN2 reactions .
For example, CRT0066854—a related aPKC inhibitor—was synthesized by substituting a 4-chlorothieno[3,2-d]pyrimidine with a pyridinyl side chain .
Key Analogues and Modifications
Biological Activity and Mechanism
Calcium Receptor Antagonism
Thieno[3,2-d]pyrimidines bearing lipophilic substituents (e.g., tert-butyl) exhibit calcium-sensing receptor (CaSR) antagonism, modulating extracellular Ca²⁺ homeostasis . For instance, patent WO2009001214A2 discloses analogues with IC₅₀ values <100 nM in CaSR inhibition assays . The tert-butyl group in the target compound may enhance binding to CaSR’s hydrophobic pockets.
Kinase Inhibition
Tricyclic thieno[3,2-d]pyrimidines, such as CRT0066854, inhibit atypical protein kinase C (aPKC) isoforms (IC₅₀ = 0.6–3.2 μM) . The hexanol side chain in the target compound could mimic ATP’s ribose moiety, competing for the kinase’s ATP-binding site.
Structural Determinants of Activity
-
Amino group (position 2): Critical for hydrogen bonding with catalytic lysine residues in kinases .
-
Hydroxyl group (hexanol): May participate in polar interactions with Asp or Glu residues in target proteins.
-
Stereochemistry: The (S)-configuration likely optimizes spatial alignment with chiral binding pockets.
Pharmacological and Physicochemical Properties
Calculated Properties
Metabolic Stability
The tert-butyl group may reduce oxidative metabolism by cytochrome P450 enzymes, while the hydroxyl group could undergo glucuronidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume